2-Oxo-2H-pyran-5-carbonyl chloride

Übersicht

Beschreibung

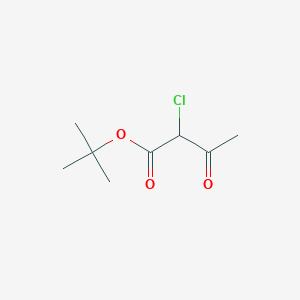

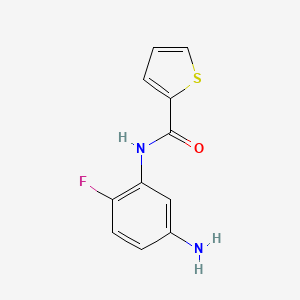

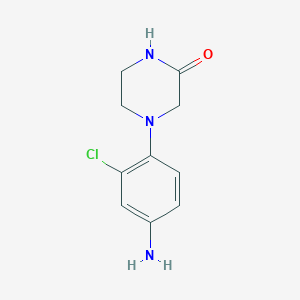

The compound "2-Oxo-2H-pyran-5-carbonyl chloride" is a chemical species that can be inferred to have a pyran ring structure with an oxo group (a carbonyl group) at the second position and a carbonyl chloride at the fifth position. This structure suggests reactivity typical of acyl chlorides and the potential for ring-opening or ring-closure reactions, as well as participation in various organic synthesis pathways.

Synthesis Analysis

The synthesis of related compounds, such as 2-oxo-2H-pyran-5-carboxylate derivatives, involves the formylation of 3-substituted diethyl pent-2-enedioates using ethyl formate, TiCl4, and 4-methylmorpholine, followed by cyclization with either HCOOH or PPA to yield the desired products . This method indicates that similar conditions could potentially be applied to synthesize the 2-oxo-2H-pyran-5-carbonyl chloride by substituting the appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of 2-oxo-2H-pyran-5-carbonyl chloride is not directly discussed in the provided papers. However, the structure of related compounds, such as 2H-azirine-2-carbonyl chlorides, has been studied using DFT calculations to understand the selectivity of nucleophilic substitution at the carbonyl group . These insights into the electronic structure and reactivity could be extrapolated to the compound of interest, suggesting that electronic factors significantly influence its reactivity.

Chemical Reactions Analysis

Chemical reactions involving similar structures have been reported, such as the nickel(II)-catalyzed [5+1] annulation of 2-carbonyl-1-propargylindoles with hydroxylamine to synthesize pyrazino[1,2-a]indole-2-oxides , and the Fe(II)-catalyzed isomerization of 5-chloroisoxazoles to 2H-azirine-2-carbonyl chlorides . These reactions demonstrate the potential for 2-oxo-2H-pyran-5-carbonyl chloride to undergo similar catalytic transformations, possibly leading to the formation of novel heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-oxo-2H-pyran-5-carbonyl chloride are not explicitly detailed in the provided papers. However, by analogy to related compounds, such as 2H-pyran-3(6H)-ones , it can be inferred that the compound would exhibit properties characteristic of cyclic esters and acyl chlorides, including reactivity towards nucleophiles and the potential for ring-opening reactions. The presence of the carbonyl chloride group would likely make it a reactive electrophile in various organic synthesis contexts.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

2-Oxo-2H-pyran-5-carbonyl chloride is a versatile intermediate in organic synthesis, facilitating the construction of complex molecular architectures. It serves as a precursor in the synthesis of functionalized α, β-unsaturated γ-butyrolactones through ring contraction, highlighting its utility in generating compounds with potential biological activity (Sil et al., 2004). Additionally, its reactivity has been exploited in the formation of fluorescent 2-pyrone derivatives, which are of interest due to their light-emitting properties (Mizuyama et al., 2008). These applications underscore the chemical versatility and utility of 2-Oxo-2H-pyran-5-carbonyl chloride in facilitating diverse synthetic transformations.

Photovoltaic and Optical Materials

In the realm of materials science, derivatives of 2-Oxo-2H-pyran have been investigated for their potential in photovoltaic applications. Compounds derived from this chemical scaffold have been explored for organic–inorganic photodiode fabrication, demonstrating promising photovoltaic properties. This research opens avenues for the development of new materials for energy conversion and highlights the relevance of 2-Oxo-2H-pyran derivatives in advancing solar technology (Zeyada et al., 2016).

Heterocyclic Chemistry and Drug Design

The structural motifs present in 2-Oxo-2H-pyran derivatives are key building blocks in heterocyclic chemistry, leading to the synthesis of various biologically active molecules. These derivatives have been utilized in the creation of novel chromene compounds, exhibiting non-linear optical (NLO) properties, which are significant for applications in optical devices and materials science. Such research not only expands the chemical space of functional materials but also provides insights into the design of new compounds with tailored optical properties (Arif et al., 2022).

Eigenschaften

IUPAC Name |

6-oxopyran-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClO3/c7-6(9)4-1-2-5(8)10-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSCMSZFSVPPOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50541736 | |

| Record name | 2-Oxo-2H-pyran-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-2H-pyran-5-carbonyl chloride | |

CAS RN |

23090-18-8 | |

| Record name | 2-Oxo-2H-pyran-5-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23090-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxo-2H-pyran-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Pyridin-3-ylmethyl)amino]propanoic acid](/img/structure/B1340315.png)

amine](/img/structure/B1340345.png)

![4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1340347.png)

![3,8-Dioxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1340362.png)